N-cyclopentyl-2-{[6-(propan-2-yl)pyrimidin-4-yl]sulfanyl}acetamide
Description
N-cyclopentyl-2-{[6-(propan-2-yl)pyrimidin-4-yl]sulfanyl}acetamide is a synthetic small molecule featuring a pyrimidine core substituted with a propan-2-yl group at the 6-position and a sulfanyl-linked acetamide moiety at the 4-position. The acetamide nitrogen is further substituted with a cyclopentyl group.
Properties
IUPAC Name |
N-cyclopentyl-2-(6-propan-2-ylpyrimidin-4-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3OS/c1-10(2)12-7-14(16-9-15-12)19-8-13(18)17-11-5-3-4-6-11/h7,9-11H,3-6,8H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIBLJGPONAEMHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NC=N1)SCC(=O)NC2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyrimidine-Acetamide Scaffolds
The compound shares structural similarities with other pyrimidine-acetamide derivatives, differing primarily in substituents on the pyrimidine ring and the acetamide side chain. Below is a comparative analysis based on available evidence:
Key Differences and Implications
Substituent Effects on Bioactivity: The 4,6-diamino pyrimidine derivatives in exhibit antimicrobial properties, likely due to hydrogen-bonding interactions with microbial targets. The cyclopentyl group on the acetamide nitrogen increases lipophilicity (clogP ~3.5 estimated) compared to the chlorophenyl analogs (clogP ~2.8), suggesting better membrane permeability but lower aqueous solubility .
Crystallographic Stability: The chlorophenyl analogs in form stable monoclinic crystals (space group P2₁/c) with intermolecular N–H⋯S and N–H⋯O hydrogen bonds. The target compound’s cyclopentyl group may disrupt such packing, requiring alternative crystallization conditions.
Patent-Based Analogues: The patent compound in incorporates a 4-methylpiperazinyl group and pyridinylamino substituents, which are typical in kinase inhibitors (e.g., EGFR or ALK targets). The target compound’s simpler isopropyl-pyrimidine motif may lack this specificity but could serve as a lead for optimization.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
